N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Overview
Description
N-(12-Cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C20H11N5OS . It has an average mass of 369.399 Da and a monoisotopic mass of 369.068420 Da .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of isatin derivatives at their N-position to increase the solubility of the target molecules. These N-methylated isatin derivatives are then reacted with 1,2-diaminobenzophenone in acetic acid for 3−4 hours to produce the desired cyclo-condensed product .Molecular Structure Analysis
The molecular structure of this compound includes a donor-acceptor architecture, which is confirmed by typical electronic spectra with inbuilt intramolecular charge transfer (ICT) (λmax: 397–490 nm) .Scientific Research Applications
Synthesis and Reactivity
- N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide and related compounds are often synthesized for exploring their reactivity and potential applications in various fields. For instance, Aleksandrov et al. (2020) reported the synthesis of related quinoline compounds and their reactivity, highlighting the versatility of these compounds in chemical synthesis and potential for diverse applications (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential in Cancer Treatment
- These compounds have shown promise in cancer research. Mudududdla et al. (2015) studied derivatives of thiophene 2-carboxamides and found their potential in overcoming cancer chemoresistance, particularly by inhibiting angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).
Pharmacological Evaluation
- In the field of pharmacology, these compounds have been evaluated for various activities. For instance, Mahesh et al. (2011) focused on the synthesis of quinoxalin-2-carboxamides and their evaluation as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential therapeutic applications (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Heterocyclic Chemistry
- In heterocyclic chemistry, compounds like N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide are used for the synthesis of novel polycyclic heterocyclic ring systems. This was demonstrated by Luo et al. (1997), who explored photocyclization reactions to create such compounds, revealing their importance in the development of new chemical entities (Luo, Federspiel, & Castle, 1997).
Anti-Depressant Potentials
- Research by Mahesh et al. (2010) highlighted the design of quinoxalin-2-carboxamides based on a pharmacophore model for 5-HT3 receptor antagonism and their evaluation for anti-depressant potentials, suggesting their significance in mental health therapy (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).
Antimicrobial Applications
- Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives related to quinoxalines, demonstrating their potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
properties
IUPAC Name |
N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBXWKRZUPFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365681 | |
Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
CAS RN |
487020-03-1, 799819-78-6 | |
Record name | HI-TOPK-032 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 487020-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HI-TOPK-032 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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